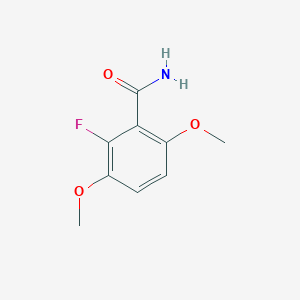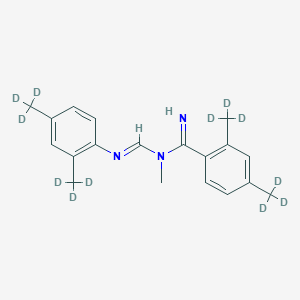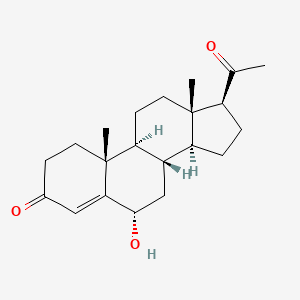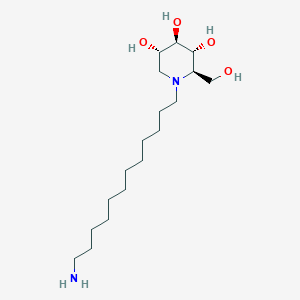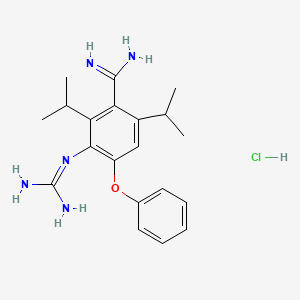![molecular formula C23H26O12 B13839275 [(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lindleyin is a phytochemical compound isolated from the rhizome of the plant Rheum palmatum, commonly known as rhubarb. It is classified as a novel phytoestrogen, meaning it mimics the activity of estrogen in the body by binding to estrogen receptors. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of endocrinology and metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lindleyin can be synthesized through various chemical processes, although it is primarily extracted from natural sources. The extraction process involves isolating the compound from the rhizome of Rheum palmatum using solvents like ethanol or methanol. The crude extract is then purified using chromatographic techniques to obtain pure lindleyin .
Industrial Production Methods: Industrial production of lindleyin typically involves large-scale extraction from rhubarb plants. The process includes harvesting the rhizomes, drying them, and then using solvent extraction methods to isolate lindleyin. The extract is further purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Lindleyin undergoes various chemical reactions, including:
Oxidation: Lindleyin can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction reactions can convert lindleyin into its corresponding alcohols.
Substitution: Lindleyin can undergo substitution reactions where functional groups are replaced by other groups, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products Formed:
Scientific Research Applications
Lindleyin has a wide range of scientific research applications, including:
Chemistry: Lindleyin is used as a model compound to study the behavior of phytoestrogens and their interactions with other chemicals.
Biology: It is studied for its effects on cellular processes, particularly those related to estrogen receptor binding and activation.
Medicine: Lindleyin shows promise in treating conditions related to estrogen deficiency, such as menopausal symptoms and osteoporosis.
Mechanism of Action
Lindleyin exerts its effects primarily through binding to estrogen receptors (ERα and ERβ). By mimicking the action of natural estrogens, it can activate or inhibit the transcription of estrogen-responsive genes. This binding triggers a cascade of molecular events that lead to various biological responses, such as cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Genistein: Another phytoestrogen found in soy products, known for its estrogenic activity.
Daidzein: Similar to genistein, it is also found in soy and has estrogen-like effects.
Kaempferol: A flavonoid with phytoestrogenic properties, found in various plants.
Uniqueness of Lindleyin: Lindleyin is unique due to its specific binding affinity to both ERα and ERβ, which may result in distinct biological effects compared to other phytoestrogens. Its presence in rhubarb, a commonly used medicinal plant, also makes it more accessible for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H26O12 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(3-oxobutoxy)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C23H26O12/c1-11(24)6-7-32-13-2-4-14(5-3-13)34-23-21(30)20(29)19(28)17(35-23)10-33-22(31)12-8-15(25)18(27)16(26)9-12/h2-5,8-9,17,19-21,23,25-30H,6-7,10H2,1H3/t17-,19-,20+,21-,23-/m1/s1 |
InChI Key |
TWTREYLUQKYYMM-OXUVVOBNSA-N |
Isomeric SMILES |
CC(=O)CCOC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)CCOC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate](/img/structure/B13839194.png)
![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
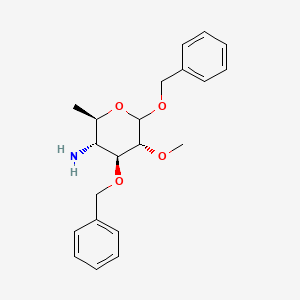

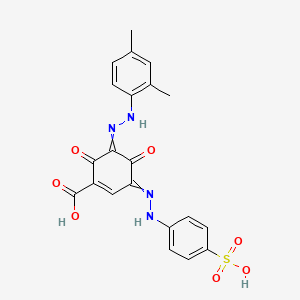
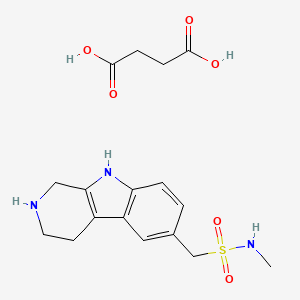
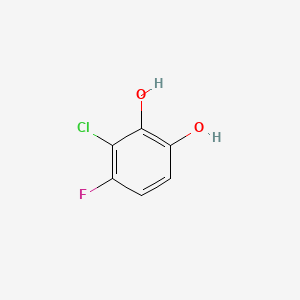
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

